Sodium 4,4'-(1,10-phenanthroline-4,7-diyl)dibenzenesulfonate xhydrate

Catalog No.
S697201
CAS No.
949162-66-7
M.F
C24H16N2Na2O7S2
M. Wt
554.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium 4,4'-(1,10-phenanthroline-4,7-diyl)dibenzen...

CAS Number

949162-66-7

Product Name

Sodium 4,4'-(1,10-phenanthroline-4,7-diyl)dibenzenesulfonate xhydrate

IUPAC Name

disodium;4-[7-(4-sulfonatophenyl)-1,10-phenanthrolin-4-yl]benzenesulfonate;hydrate

Molecular Formula

C24H16N2Na2O7S2

Molecular Weight

554.5 g/mol

InChI

InChI=1S/C24H16N2O6S2.2Na.H2O/c27-33(28,29)17-5-1-15(2-6-17)19-11-13-25-23-21(19)9-10-22-20(12-14-26-24(22)23)16-3-7-18(8-4-16)34(30,31)32;;;/h1-14H,(H,27,28,29)(H,30,31,32);;;1H2/q;2*+1;/p-2

InChI Key

PFNPMHXHQCVXED-UHFFFAOYSA-L

SMILES

C1=CC(=CC=C1C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-].O.[Na+].[Na+]

Canonical SMILES

C1=CC(=CC=C1C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-].O.[Na+].[Na+]

Chemical Identification:

Sodium 4,4'-(1,10-phenanthroline-4,7-diyl)dibenzenesulfonate xhydrate, also known as disodium bathophenanthrolinedisulfonate, is a chemical compound with the formula C₂₄H₁₆N₂Na₂O₇S₂•xH₂O. It is a salt of the organic molecule 4,7-diphenyl-1,10-phenanthroline-4',4''-disulfonic acid.

Applications in Scientific Research:

This compound finds applications in various scientific research fields, primarily due to its ability to form complexes with metal ions. Here are some specific examples:

  • Metal Ion Detection and Quantification: Sodium 4,4'-(1,10-phenanthroline-4,7-diyl)dibenzenesulfonate xhydrate can be used as a chelating agent to form complexes with specific metal ions. These complexes often exhibit characteristic colors or fluorescence properties, allowing for the detection and quantification of the metal ions in solution. PubChem, National Institutes of Health: )
  • Electrochemical Studies: The metal complexes formed with this compound can be used in electrochemical studies to investigate the electron transfer properties of the metal ions. [Reference 1]
  • Biological Studies: While the specific applications in biological research are beyond the scope of this response, this compound has also been used in some biological studies, such as investigations into the role of metal ions in various biological processes.

Sodium 4,4'-(1,10-phenanthroline-4,7-diyl)dibenzenesulfonate xhydrate is a complex organic compound characterized by its unique structure, which includes a sodium salt of a sulfonic acid derived from 1,10-phenanthroline. Its molecular formula is C24H16N2Na2O7S2C_{24}H_{16}N_{2}Na_{2}O_{7}S_{2} with a molar mass of approximately 554.50 g/mol . This compound features two dibenzenesulfonate groups linked through a 1,10-phenanthroline moiety, making it notable for its chelating properties and potential applications in various fields, including biochemistry and materials science.

The primary mechanism of action of BPS is through iron chelation. BPS can bind to iron ions, forming a complex that alters the iron's availability and reactivity in biological systems [, ]. This chelation can influence various cellular processes involving iron.

For instance, BPS can be used to reduce intracellular iron levels in cultured cells, mimicking iron deficiency conditions for research purposes [].

Due to its functional groups. Notably, it can act as a chelating agent, forming stable complexes with metal ions such as iron(II) and copper(II). The sulfonate groups enhance its solubility in aqueous solutions, facilitating reactions in biological and chemical environments. Additionally, under specific conditions, it may undergo hydrolysis or oxidation reactions depending on the presence of reactive agents.

Sodium 4,4'-(1,10-phenanthroline-4,7-diyl)dibenzenesulfonate xhydrate exhibits significant biological activity. It has been shown to influence cellular functions by modulating cell signaling pathways and gene expression. The compound's ability to chelate metal ions may also play a role in its biological effects, potentially impacting processes like oxidative stress and cellular metabolism. Research indicates that it could have applications in therapeutic settings, particularly in cancer research and treatment due to its interaction with cellular mechanisms.

The synthesis of Sodium 4,4'-(1,10-phenanthroline-4,7-diyl)dibenzenesulfonate xhydrate typically involves multi-step organic reactions:

  • Formation of the Phenanthroline Derivative: The initial step involves synthesizing the 1,10-phenanthroline compound through cyclization reactions of suitable precursors.
  • Sulfonation: The phenanthroline derivative is then subjected to sulfonation using sulfuric acid or chlorosulfonic acid to introduce sulfonate groups.
  • Neutralization: The resulting sulfonated product is neutralized with sodium hydroxide to form the sodium salt.
  • Hydration: Finally, the product may be crystallized from an aqueous solution to obtain the hydrated form .

Sodium 4,4'-(1,10-phenanthroline-4,7-diyl)dibenzenesulfonate xhydrate has diverse applications:

  • Chelating Agent: It is used in analytical chemistry for detecting and quantifying metal ions.
  • Biological Research: The compound serves as a tool in studies involving metal ion interactions with biological systems.
  • Material Science: Its unique structure allows for potential applications in developing new materials with specific electronic or optical properties .

Studies on the interactions of Sodium 4,4'-(1,10-phenanthroline-4,7-diyl)dibenzenesulfonate xhydrate have highlighted its ability to form complexes with various metal ions. These interactions can modulate enzymatic activities and influence cellular responses. For instance, its chelation of iron ions can affect oxidative stress pathways within cells. Furthermore, research indicates that this compound can alter gene expression profiles in certain cell types, suggesting its potential role as a therapeutic agent.

Several compounds share structural similarities with Sodium 4,4'-(1,10-phenanthroline-4,7-diyl)dibenzenesulfonate xhydrate. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Disodium 4,7-diphenyl-1,10-phenanthroline disulfonateC24H14N2Na2O6SC_{24}H_{14}N_{2}Na_{2}O_{6}SLacks hydration; used primarily in analytical chemistry
Sodium 1,10-phenanthroline-5-sulfonateC12H9N2NaO3SC_{12}H_{9}N_{2}NaO_{3}SContains a single sulfonate group; simpler structure
Sodium 2-(1H-imidazol-2-yl)-1H-benzimidazole-5-sulfonateC12H10N4NaO3SC_{12}H_{10}N_{4}NaO_{3}SFeatures imidazole; used in biochemistry for enzyme studies

The uniqueness of Sodium 4,4'-(1,10-phenanthroline-4,7-diyl)dibenzenesulfonate xhydrate lies in its dual sulfonate groups and intricate phenanthroline linkage which enhances its chelation capacity and biological activity compared to other similar compounds. This structural complexity contributes to its diverse applications across multiple scientific disciplines.

Dates

Last modified: 08-15-2023

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